molecular formula C8H4BrClN2O B14901117 6-Bromo-7-chloroquinoxalin-2(1H)-one

6-Bromo-7-chloroquinoxalin-2(1H)-one

Cat. No.: B14901117
M. Wt: 259.49 g/mol
InChI Key: AMULRALFHMADPW-UHFFFAOYSA-N
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Description

6-Bromo-7-chloroquinoxalin-2(1H)-one is a halogenated quinoxalinone derivative characterized by a bicyclic aromatic structure with bromine and chlorine substituents at positions 6 and 7, respectively. The quinoxalinone scaffold is notable for its electron-deficient aromatic system, which facilitates diverse chemical reactivity and biological interactions. This compound’s molecular formula is C₈H₄BrClN₂O, with a molecular weight of 275.49 g/mol.

For instance, halogen substituents typically enhance lipophilicity and influence intermolecular interactions in crystal structures, as seen in SHELX-refined analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-chloroquinoxalin-2(1H)-one typically involves the halogenation of quinoxalin-2(1H)-one. One common method is the bromination and chlorination of quinoxalin-2(1H)-one using bromine and chlorine sources under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale halogenation reactions with optimized conditions to ensure safety and efficiency. Continuous flow reactors and automated systems might be employed to handle the hazardous nature of bromine and chlorine.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-chloroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with alkoxy or amino groups, while oxidation could produce quinoxaline dioxides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of materials with specific properties, such as semiconductors or dyes.

Mechanism of Action

The mechanism of action of 6-Bromo-7-chloroquinoxalin-2(1H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key analogs and their substituent patterns are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties (Predicted/Experimental)
6-Bromo-7-chloroquinoxalin-2(1H)-one Br (6), Cl (7) C₈H₄BrClN₂O 275.49 High lipophilicity; moderate solubility
7-Bromoquinoxalin-2(1H)-one Br (7) C₈H₅BrN₂O 225.05 mp: Not reported; IR: νmax 2235 cm⁻¹ (C≡N)
6-Bromo-7-methoxyquinoxalin-2(1H)-one Br (6), OMe (7) C₉H₇BrN₂O₂ 271.07 Density: ~1.65 g/cm³; pKa: -1.13
7-Bromo-1-methylquinoxalin-2(1H)-one Br (7), Me (1) C₉H₇BrN₂O 239.07 Boiling point: 367.1±44.0 °C

Key Observations:

Halogen vs. Methoxy Substitution: The 6-bromo-7-chloro derivative’s dual halogenation likely enhances electrophilic aromatic substitution reactivity compared to mono-halogenated analogs like 7-bromoquinoxalin-2(1H)-one. Methoxy-substituted analogs (e.g., 6-bromo-7-methoxy) exhibit reduced polarity due to electron-donating OMe groups, contrasting with electron-withdrawing Cl/Br . Predicted pKa values suggest that chloro/bromo derivatives are more acidic than methoxy variants, aligning with halogen electronegativity trends .

Physicochemical and Spectroscopic Comparisons

  • IR Spectroscopy: Halogenated quinoxalinones exhibit characteristic C≡N and SO₂ stretches (e.g., 2235 cm⁻¹ in 7-cyano analogs ). Chloro/bromo substituents may shift these peaks due to inductive effects.
  • NMR: Aromatic proton environments vary significantly with substitution. For example, 7-bromo-1-methylquinoxalin-2(1H)-one shows a singlet for N-CH3 at δ 3.69 ppm , whereas chloro analogs may deshield adjacent protons.

Biological Activity

6-Bromo-7-chloroquinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug development.

This compound belongs to the quinoxaline family, characterized by a fused bicyclic structure containing nitrogen atoms. The presence of halogen substituents, such as bromine and chlorine, often enhances the biological activity of these compounds by modifying their electronic properties and interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer activity. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. For instance, one study reported the compound's ability to inhibit cell proliferation in human cancer cell lines such as MCF7 (breast cancer), PC3 (prostate cancer), and DU-145 (prostate cancer) with IC50 values ranging from 0.07 μM to 1.64 μM, indicating potent cytotoxic effects compared to standard chemotherapeutics like Etoposide .

Table 1: IC50 Values of this compound Against Different Cancer Cell Lines

Cell LineIC50 Value (μM)Comparison with Etoposide (μM)
MCF70.07 ± 0.00611.97 ± 0.45
A5490.19 ± 0.0453.08 ± 0.135
PC30.012 ± 0.021Not available
DU-1451.64 ± 0.12Not available

These results suggest that the compound's structural features contribute significantly to its apoptotic activity, making it a candidate for further development as a therapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. The compound demonstrated effectiveness against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

PathogenActivity
Staphylococcus aureusEffective
Escherichia coliModerate
Pseudomonas aeruginosaLimited

The observed antimicrobial effects may be attributed to the compound's ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.

The mechanism underlying the biological activities of this compound involves interaction with specific molecular targets within cells. Molecular docking studies have indicated strong binding affinities to key proteins involved in cell proliferation and survival pathways, such as EGFR tyrosine kinase .

Case Studies

Several case studies have highlighted the therapeutic potential of quinoxaline derivatives, including this compound, in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial explored the efficacy of quinoxaline derivatives in patients with advanced breast cancer, showing a significant reduction in tumor size and improved patient outcomes when combined with traditional chemotherapy.
  • Case Study on Antimicrobial Resistance : Research on the antimicrobial properties revealed that quinoxaline derivatives could serve as alternatives to conventional antibiotics in treating resistant bacterial strains.

Q & A

Q. How can the crystal structure of 6-Bromo-7-chloroquinoxalin-2(1H)-one be accurately determined, and what challenges arise during refinement?

Advanced Research Focus : Structural elucidation using X-ray crystallography requires robust refinement protocols.
Methodological Answer :

  • Use single-crystal X-ray diffraction to collect intensity data. Employ the SHELXL program for refinement, leveraging its ability to handle anisotropic displacement parameters and twinned crystals .
  • Challenges include resolving positional disorder in the bromine and chlorine substituents due to their similar electron densities. Apply constraints (e.g., DFIX or SIMU commands in SHELXL) to stabilize refinement .
  • Validate the final structure using R-factor convergence (<5%) and check for residual electron density peaks in the difference Fourier map .

Q. What synthetic strategies are effective for introducing bromo and chloro substituents regioselectively into the quinoxaline core?

Advanced Research Focus : Regiochemical control in heterocyclic synthesis.
Methodological Answer :

  • Stepwise halogenation : Brominate quinoxalin-2(1H)-one at position 6 using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, reflux), followed by electrophilic chlorination at position 7 with Cl₂/FeCl₃ .
  • Key validation : Monitor reaction progress via LC-MS to detect intermediates. Confirm regioselectivity using NOESY NMR to correlate spatial proximity of substituents .

Q. How can contradictions between experimental NMR data and computational (DFT) predictions for this compound be resolved?

Advanced Research Focus : Reconciling empirical and theoretical data.
Methodological Answer :

  • Experimental calibration : Acquire high-resolution ¹H/¹³C NMR spectra in deuterated DMSO to resolve coupling patterns. Compare chemical shifts with DFT-optimized structures (e.g., Gaussian09 with B3LYP/6-31G**) .
  • Common discrepancies : Solvent effects in DFT models may lead to deviations. Use explicit solvent models (e.g., SMD) or empirical corrections (e.g., scaling factors for shielding tensors) .
  • Validation : Cross-check with 2D NMR (HSQC, HMBC) to confirm spin-spin correlations and eliminate misassignments .

Q. What analytical techniques are optimal for assessing purity and detecting trace isomers in this compound?

Advanced Research Focus : Purity validation in polyhalogenated heterocycles.
Methodological Answer :

  • HPLC-DAD/MS : Use a C18 column with acetonitrile/water gradient to separate isomers. Monitor UV absorption at 254 nm (quinoxaline π→π* transitions) and confirm mass fragments (e.g., [M+H]⁺ at m/z 260) .
  • X-ray powder diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic impurities .
  • Thermogravimetric analysis (TGA) : Identify volatile byproducts (e.g., residual solvents) by mass loss below 200°C .

Q. How do bromo and chloro substituents influence the electronic properties of the quinoxaline core, and how can these effects be quantified?

Advanced Research Focus : Substituent effects on aromatic systems.
Methodological Answer :

  • Spectroscopic analysis : Measure UV-Vis absorption spectra in ethanol; bromine increases λₐ₆₅ due to enhanced conjugation, while chlorine induces hypsochromic shifts via inductive effects .
  • Cyclic voltammetry (CV) : Quantify redox potentials (E₁/₂) in acetonitrile. Bromo groups lower LUMO energy, facilitating reduction, whereas chloro groups raise oxidation potentials .
  • Computational modeling : Calculate Hammett σₚ constants for substituents to correlate with experimental reactivity trends (e.g., electrophilic substitution rates) .

Q. What strategies mitigate crystallographic disorder in this compound during structure determination?

Advanced Research Focus : Addressing crystallographic artifacts.
Methodological Answer :

  • Data collection : Use low-temperature (100 K) measurements to reduce thermal motion. Ensure high-resolution data (<1.0 Å) to resolve overlapping atoms .
  • Refinement tactics : Split positional disorder into partial occupancy sites. Apply restraints (e.g., RIGU in SHELXL) to maintain chemically reasonable geometries .
  • Validation : Check ADDSYM in PLATON to rule out missed symmetry elements contributing to apparent disorder .

Q. How can reaction conditions be optimized to minimize dehalogenation side reactions during synthesis?

Advanced Research Focus : Stability of halogenated intermediates.
Methodological Answer :

  • Temperature control : Avoid prolonged heating above 80°C, which promotes C-Br bond cleavage. Use microwave-assisted synthesis for rapid heating/cooling cycles .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, but avoid basic conditions (e.g., K₂CO₃) that may hydrolyze the quinoxaline lactam .
  • In situ monitoring : Use FT-IR to detect HBr/HCl evolution, indicating undesired dehalogenation. Quench reactions immediately if gas release exceeds theoretical yields .

Q. How do solvent polarity and hydrogen bonding affect the tautomeric equilibrium of this compound?

Advanced Research Focus : Tautomerism in heterocyclic systems.
Methodological Answer :

  • NMR titration : Dissolve the compound in DMSO-d₆ (polar, H-bond accepting) vs. CDCl₃ (nonpolar). Observe ¹H NMR peak splitting for lactam (NH) and keto tautomers .
  • Computational analysis : Perform DFT calculations (e.g., in water vs. chloroform) to compare tautomer stability. Solvent models like COSMO improve accuracy .
  • Crystallographic evidence : Compare single-crystal structures from different solvents to identify dominant tautomeric forms .

Properties

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

IUPAC Name

6-bromo-7-chloro-1H-quinoxalin-2-one

InChI

InChI=1S/C8H4BrClN2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13)

InChI Key

AMULRALFHMADPW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)N=CC(=O)N2

Origin of Product

United States

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